Benzyl vinyl carbonate

概要

説明

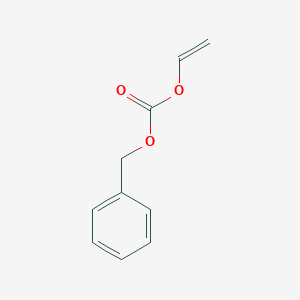

Benzyl Vinyl Carbonate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Benzyl Vinyl Carbonate has been reported in the literature. One method involves the reaction with potassium fluoride and 18-crown-6 ether in acetonitrile at 70°C for 3.5 hours . Another method involves isolating the product by crystallization .

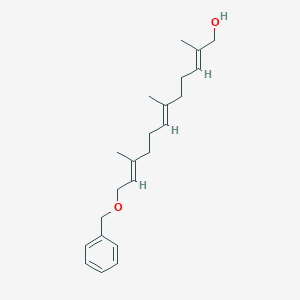

Molecular Structure Analysis

The molecular structure of Benzyl Vinyl Carbonate consists of a benzyl group and a vinyl carbonate group. The benzyl group is based on methylbenzene (toluene), with one H removed from the methyl group . The vinyl group is a type of unsaturated hydrocarbon that contains a carbon-carbon double bond .

Chemical Reactions Analysis

Benzyl Vinyl Carbonate can undergo various chemical reactions. For instance, it can be involved in the hydrogenation of unsaturated double bonds with molecular hydrogen, an efficient atom-economic approach to the production of a wide range of fine chemicals . This process is sustainable as it does not produce wastes .

Physical And Chemical Properties Analysis

Benzyl Vinyl Carbonate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The compound is insoluble in available organic solvents .

科学的研究の応用

Ion Detection

Benzyl disulphide, related to benzyl vinyl carbonate, has been used in poly(vinyl chloride)-based membrane electrodes for lead ion detection. These electrodes exhibit Nernstian behavior, a linear range suitable for Pb(NO₃)₂, and notable selectivity (Abbaspour & Tavakol, 1999).

Catalysis and Synthesis

In catalytic processes, benzyl vinyl carbonate and its derivatives facilitate the synthesis of complex organic compounds. One example is the Ir-catalyzed allylic vinylation reaction of allyl carbonates with o-aminostyrene derivatives, leading to various diene and 1-benzazepine derivatives (Ye et al., 2011).

Polymer Research

Benzyl vinyl carbonate compounds have applications in polymer research. For instance, allyl and vinyl carbonates, including benzyl vinyl carbonate, have been used in the synthesis of liquid crystalline side-chain polymers (de Marignan et al., 1988). Similarly, radical polymerizations of various vinyl alkyl carbonates, including benzyl vinyl carbonate, have been explored for high molecular weight polymer production (Ebdon et al., 1994).

Medicinal Chemistry

In medicinal chemistry, benzyl vinyl carbonate derivatives are used in the synthesis of isochromene derivatives, which have potential pharmaceutical applications (Gharpure et al., 2014).

Environmental Applications

Benzyl vinyl carbonate-related compounds like butyl benzyl phthalate have been studied for their environmental impact and removal techniques (Chatterjee & Karlovsky, 2010).

Organic Synthesis

Benzyl vinyl carbonate is utilized in organic synthesis processes, such as the palladium-catalyzed synthesis of benzils from aryl bromides (Kim et al., 2011), and in the synthesis of functionalized benzophenones for photoinitiators in polymer formulations (Roth et al., 2017).

Nanoparticle Research

In nanoparticle research, polycarbonate block copolymers with benzyl functionalities, similar to benzyl vinyl carbonate, are synthesized for creating nanoparticles with various sizes and surface charges (Heo et al., 2019).

Safety And Hazards

Benzyl Vinyl Carbonate is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

将来の方向性

特性

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl vinyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)